molecular formula C14H18O3 B1271234 4-(4-Tert-butylphenyl)-4-oxobutanoic acid CAS No. 35288-08-5

4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Numéro de catalogue B1271234
Numéro CAS: 35288-08-5
Poids moléculaire: 234.29 g/mol
Clé InChI: XJHBTHNAMOUNRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Tert-butylphenyl)-4-oxobutanoic acid, also known as 4-(4-tert-butylphenyl)-2-oxobutanoic acid, is an organic compound that is commonly used in scientific research applications. It is an important precursor to a variety of compounds, and has been used in a wide range of fields including biochemistry, pharmacology, and organic chemistry. This compound has also been used in the synthesis of a number of pharmaceuticals, and has been the subject of numerous studies due to its unique structure and properties.

Applications De Recherche Scientifique

  • Synthesis of Bioactive Compounds : A study by Maftei et al. (2013) demonstrated the synthesis of bioactive 1,2,4-oxadiazole analogs using intermediates derived from 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. These compounds exhibited significant antitumor activities, highlighting the potential of this acid in the development of new cancer therapies Maftei et al., 2013.

  • Cancer Research : Vanasundari et al. (2018) explored the molecular properties of 4-oxobutanoic acid derivatives through vibrational, structural, and electronic studies. Their research suggests these compounds could inhibit Placenta Growth Factor, indicating a potential role in cancer treatment or research Vanasundari et al., 2018.

  • Material Synthesis and Characterization : The use of tert-butyl 4-oxobutanoate derivatives in the synthesis of polyrotaxanes and as free radical initiators was investigated by Lee et al. (1997), indicating the chemical's significance in advanced material synthesis Lee et al., 1997.

  • Development of Chiral Intermediates : Zhang Xingxian (2012) reported the synthesis of a chiral intermediate of sitagliptin from L-aspartic acid, involving a compound structurally related to 4-oxobutanoic acid. This research underscores its relevance in the synthesis of chiral pharmaceutical intermediates Zhang Xingxian, 2012.

  • Antibacterial and Larvicidal Activities : Kumara et al. (2015) synthesized novel triazinone derivatives starting from a related 4-oxobutanoic acid compound. These derivatives exhibited significant antimicrobial and mosquito larvicidal activities, suggesting potential applications in public health Kumara et al., 2015.

Propriétés

IUPAC Name

4-(4-tert-butylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHBTHNAMOUNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366403
Record name 4-(4-tert-Butylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35288-08-5
Record name 4-(4-tert-Butylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum chloride powder (80.0 g, 600 mmol) was added in portions to a stirred mixture of tert-butylbenzene (40.0 g, 300 mmol) and succinic anhydride (26.7 g, 267 mmol) and 1,1,2,2-tetrachloroethane (100 mL). After all the aluminum chloride had been added, the mixture was poured into a mixture of ice (500 mL) and concentrated hydrochloric acid (100 mL). The organic layer was separated, washed with water (500 mL) and the solvent distilled off. Solid residue was dissolved in hot 15% aqueous solution of sodium carbonate (1000 mL), filtered, cooled and the acid was precipitated with hydrochloric acid (acidified to pH=1). The crude acid was filtered, dried on air and recrystalised from benzene (500 mL) to give 4-(4-tert-butyl-phenyl)-4-oxo-butyric acid as colorless crystals.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butylbenzene 10e (99%, 4.3 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 120 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11e in 68% yield. 1H-NMR: 7.93 (d, 2H Ar--H); 7.48 (d, 2H, Ar--H); 3.30 (t, 2H, CH2CH2COOH); 2.81 (t, 2H, CH2CH2COOH); 1.34 (s, 9H, CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.